molecular formula C17H21ClN2O B11397856 2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11397856
M. Wt: 304.8 g/mol
InChI Key: GCGSDAMDAMXJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then subjected to bromination, followed by imination and thermal rearrangement to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions include hydroxy derivatives, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. For instance, it may act on the central nervous system by blocking nerve impulses, similar to the action of muscle relaxants . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is unique due to its tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H21ClN2O/c1-3-17-10-19-8-16(2,15(17)21)9-20(11-17)14(19)12-6-4-5-7-13(12)18/h4-7,14H,3,8-11H2,1-2H3

InChI Key

GCGSDAMDAMXJLM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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